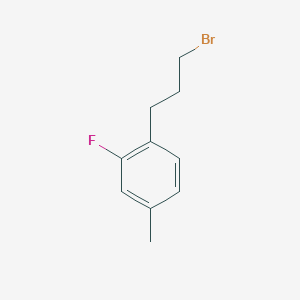
4-(3-Bromopropyl)-3-fluorotoluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromopropyl)-3-fluorotoluene is an organic compound that features a benzene ring substituted with a bromopropyl group and a fluorine atom. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-3-fluorotoluene typically involves the bromination of 3-fluorotoluene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
4-(3-Bromopropyl)-3-fluorotoluene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid.
Reduction: The bromopropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Conditions typically involve aprotic solvents and moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: The major product is 4-(3-carboxypropyl)-3-fluorotoluene.
Reduction: The major product is 4-(3-propyl)-3-fluorotoluene.
科学研究应用
4-(3-Bromopropyl)-3-fluorotoluene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(3-Bromopropyl)-3-fluorotoluene in chemical reactions involves the electrophilic nature of the bromine atom, which makes it susceptible to nucleophilic attack. The fluorine atom on the benzene ring can influence the reactivity and stability of the compound through inductive and resonance effects.
相似化合物的比较
Similar Compounds
- 4-(3-Chloropropyl)-3-fluorotoluene
- 4-(3-Bromopropyl)-2-fluorotoluene
- 4-(3-Bromopropyl)-3-chlorotoluene
Uniqueness
4-(3-Bromopropyl)-3-fluorotoluene is unique due to the presence of both a bromopropyl group and a fluorine atom on the benzene ring
属性
分子式 |
C10H12BrF |
|---|---|
分子量 |
231.10 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)-2-fluoro-4-methylbenzene |
InChI |
InChI=1S/C10H12BrF/c1-8-4-5-9(3-2-6-11)10(12)7-8/h4-5,7H,2-3,6H2,1H3 |
InChI 键 |
DOVZXONWDKCDMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)CCCBr)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


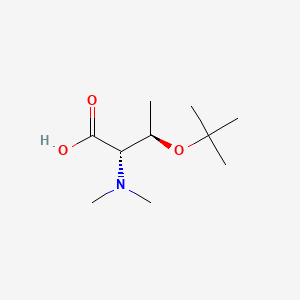
![{[3-(3-Aminopropoxy)propoxy]methyl}benzene](/img/structure/B13503557.png)
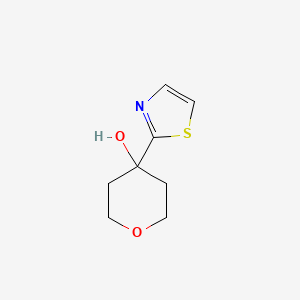
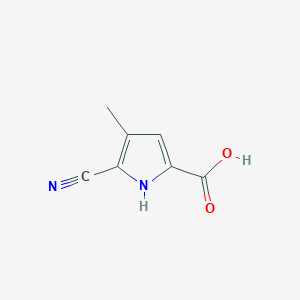
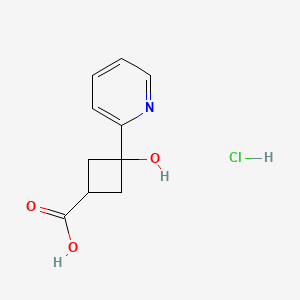
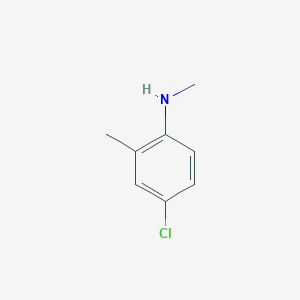
![4-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B13503586.png)
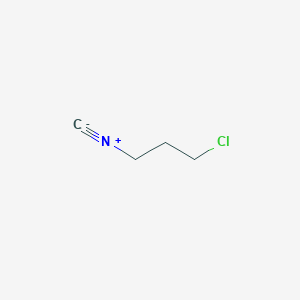
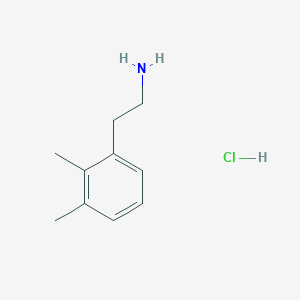
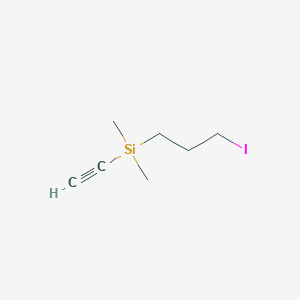
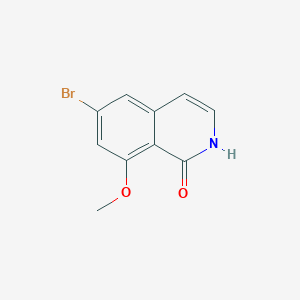
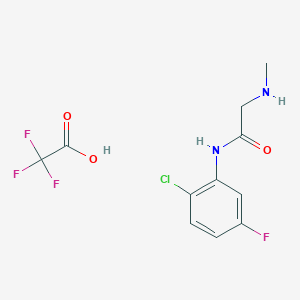
![tert-butyl [(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B13503627.png)

